molecular formula C14H14FNO2S B1269421 Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-70-7

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No. B1269421
M. Wt: 279.33 g/mol
InChI Key: JKQGEOJZNXXFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate involves multiple steps, including reactions starting from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid. These processes result in the formation of the target compound, which has been characterized through various analytical techniques, including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing it crystallizes in the orthorhombic space group Pbca. The structure is stabilized by intramolecular N–H…O hydrogen bonds forming a two-dimensional network, demonstrating the compound's complex molecular geometry and interaction capabilities (Sapnakumari et al., 2014).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiazole-based Schiff base compounds, which are similar to the compound you mentioned, have shown significant pharmacological potential . They can modulate the activity of many enzymes involved in metabolism .
    • Methods of Application : These compounds were synthesized using both conventional and green approaches, with ZnO nanoparticles used as a catalyst .
    • Results or Outcomes : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively .
  • Scientific Field: Inorganic Chemistry

    • Application Summary : When organic compounds like the one you mentioned are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
  • Scientific Field: Neuropharmacology

    • Application Summary : Isoindoline-1, 3-dione derivatives, which are similar to the compound you mentioned, have been prepared as inhibitors of acetylcholinesterase .
    • Results or Outcomes : Compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was active with an IC50 = 16.42 ± 1.07 μM .
  • Scientific Field: Organic Chemistry

    • Application Summary : Romagnoli and coworkers synthesized a novel series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazoles with the goal of evaluating the effects of substituents on the phenyl at the 5-position of the thiazole skeleton on biological activities .
  • Scientific Field: Antiviral Research

    • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Scientific Field: Biological Research

    • Application Summary : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGEOJZNXXFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351837
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

CAS RN

350989-70-7
Record name Ethyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.